1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid
Overview
Description
Scientific Research Applications
Synthesis of Enantiopure 3-Substituted Azetidine-2-Carboxylic Acids
Research by Sajjadi and Lubell (2008) explored the synthesis of azetidine-2-carboxylic acid (Aze) analogs with heteroatomic side chains at the 3-position, using 1-9-(9-phenylfluorenyl) (PhF)-3-allyl-Aze tert-butyl ester. These amino acid-Aze chimeras serve as tools for studying peptide activity influence by conformation (Sajjadi & Lubell, 2008).
Synthesis of Mesityl‐Substituted Amino Acids
Medina et al. (2000) synthesized N-Boc-protected amino acids with mesityl groups, including a process involving 1-[(tert-butoxy)carbonyl]-2-{{[(tert-butyl)dimethylsilyl]oxy}methyl}-3-mesitylaziridine. These amino acids underwent conformational studies, providing insights into the rotational restriction imposed by the mesityl group (Medina, Moyano, Pericàs, & Riera, 2000).
Synthesis of (S)-(+)-2-Amino-6-(Aminooxy)-Hexanoic Acid
Adamczyk and Reddy (2001) synthesized non-proteinogenic amino acids, including a derivative of 1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid. This contributes to the field of amino acid synthesis and its potential applications in peptide and protein research (Adamczyk & Reddy, 2001).
Synthesis of Fluorescent Amino Acid Derivatives
Szymańska, Wegner, and Łankiewicz (2003) described the synthesis of a fluorescent amino acid derivative, including N-[(tert-butoxy)carbonyl]-3-(9,10-dihydro-9-oxoacridin-2-yl)-L-alanine. Such derivatives are valuable as analytical probes in peptide conformation analysis (Szymańska, Wegner, & Łankiewicz, 2003).
Biosynthesis of Polyoxins
Isono, Funayama, and Suhadolnik (1975) studied the biosynthesis of polyoxins, highlighting the metabolic role of L-isoleucine in producing 3-ethylidene-L-azetidine-2-carboxylic acid (polyoximic acid). This research contributes to understanding nucleoside peptide antibiotics' biosynthesis (Isono, Funayama, & Suhadolnik, 1975).
Self-Assembled Structures in Material Science
Kshtriya, Koshti, and Gour (2021) reported the self-assembly of Fmoc variant 2-(9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid of threonine and serine. This study reveals important insights into the design of self-assembled structures for material science and nanotechnology applications (Kshtriya, Koshti, & Gour, 2021).
Mechanism of Action
Target of Action
This compound is a derivative of azetidine and oxetane, which are known to exhibit a variety of biological activities
Mode of Action
It is known that azetidine derivatives can interact with their targets in a variety of ways, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Azetidine and oxetane derivatives are known to be involved in a variety of biochemical processes .
Result of Action
Azetidine and oxetane derivatives are known to exhibit a variety of biological activities .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-23(2,3)32-22(30)26-13-24(14-26,20(27)28)25-21(29)31-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,12-14H2,1-3H3,(H,25,29)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWFLOZLSQWFTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1380327-51-4 | |
Record name | 1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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